2,5-Dimethylthiophene-3-carboxamide CAS number and properties
2,5-Dimethylthiophene-3-carboxamide CAS number and properties
The following technical guide details the properties, synthesis, and applications of 2,5-Dimethylthiophene-3-carboxamide , a critical heterocyclic intermediate in medicinal chemistry.
From Synthetic Protocols to Pharmacological Applications
Executive Summary
2,5-Dimethylthiophene-3-carboxamide is a "privileged scaffold" in drug discovery, serving as a core structural motif in antiviral fusion inhibitors (e.g., against Influenza A H1/H5) and anticancer kinase inhibitors. Its structural rigidity, provided by the thiophene ring, combined with the hydrogen-bonding capability of the carboxamide group, allows for precise orientation within protein binding pockets. This guide provides a definitive workflow for its synthesis from commercially available precursors, its physicochemical characterization, and its utility in high-value pharmaceutical campaigns.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
While the primary amide is often synthesized in situ or as a custom intermediate, its stability and properties are derived from its parent acid.
| Property | Detail |
| Compound Name | 2,5-Dimethylthiophene-3-carboxamide |
| Parent Acid CAS | 26421-32-9 (2,5-Dimethylthiophene-3-carboxylic acid) |
| Aldehyde Precursor CAS | 26421-44-3 (2,5-Dimethylthiophene-3-carbaldehyde) |
| Molecular Formula | C₇H₉NOS |
| Molecular Weight | 155.22 g/mol |
| Physical State | Off-white to pale yellow solid (Recrystallized) |
| Solubility | Soluble in DMSO, DMF, Methanol, DCM; Insoluble in Water |
| Predicted LogP | ~1.5 – 1.9 (Lipophilic) |
Synthetic Architecture
The synthesis of 2,5-dimethylthiophene-3-carboxamide is most reliably achieved through a convergent pathway starting from 2,5-hexanedione (Paal-Knorr synthesis) or by functionalizing the commercially available 2,5-dimethylthiophene .
Retrosynthetic Pathway Visualization
The following diagram outlines the industrial-standard route from the hydrocarbon precursor to the target amide.
Figure 1: Step-wise synthetic pathway from 2,5-hexanedione to the target carboxamide.[1][2]
Detailed Experimental Protocol (Acid to Amide)
This protocol assumes the starting material is 2,5-dimethylthiophene-3-carboxylic acid (CAS 26421-32-9), which is commercially available.
Reagents:
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2,5-Dimethylthiophene-3-carboxylic acid (1.0 eq)
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Thionyl Chloride (SOCl₂) (3.0 eq) or Oxalyl Chloride (1.5 eq) + DMF (cat.)
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Ammonium Hydroxide (28% NH₃) or Ammonia gas
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Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
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Activation (Acid Chloride Formation):
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In a flame-dried round-bottom flask under N₂, dissolve 2,5-dimethylthiophene-3-carboxylic acid (10 mmol) in anhydrous DCM (20 mL).
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Add catalytic DMF (2 drops).
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Add Thionyl Chloride (30 mmol) dropwise at 0°C.
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Reflux the mixture for 2–3 hours. Monitor by TLC (conversion of acid to non-polar spot) or by quenching an aliquot with MeOH (formation of methyl ester).
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Critical Step: Evaporate solvent and excess SOCl₂ under reduced pressure/vacuum to obtain the crude acid chloride as a brown oil. Do not purify.
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-
Amidation:
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Redissolve the crude acid chloride in anhydrous DCM (10 mL).
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Cool the solution to 0°C.
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Option A (Gas): Bubble anhydrous NH₃ gas through the solution for 30 minutes.
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Option B (Aqueous): Add the DCM solution dropwise to a rapidly stirring mixture of 28% NH₄OH (20 mL) and DCM (20 mL) at 0°C.
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Stir at room temperature for 2 hours.
-
-
Workup & Purification:
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Separate the organic layer.[3][4] Extract the aqueous layer with DCM (2 x 15 mL).
-
Wash combined organics with saturated NaHCO₃ (to remove unreacted acid) and Brine.
-
Dry over Na₂SO₄, filter, and concentrate.[3]
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Recrystallization: Purify the crude solid from Ethanol/Water or Toluene/Hexane to yield off-white crystals.
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Analytical Characterization
To validate the identity of the synthesized amide, the following spectral signatures must be confirmed.
| Technique | Expected Signature | Mechanistic Insight |
| ¹H NMR (DMSO-d₆) | δ 7.2–7.6 (br s, 2H): Amide NH₂ protons.δ 6.8–7.0 (s, 1H): Thiophene C4-H.δ 2.3–2.6 (s, 6H): Two distinct methyl singlets (C2-Me and C5-Me). | The C4 proton is a singlet due to lack of adjacent protons. The amide protons typically appear as two broad singlets due to restricted rotation. |
| ¹³C NMR | ~165 ppm: Carbonyl (C=O).~130–140 ppm: Thiophene quaternary carbons.~12–15 ppm: Methyl carbons. | Diagnostic carbonyl shift confirms conversion from acid chloride. |
| FT-IR | 3150–3350 cm⁻¹: N-H stretch (doublet for primary amide).1650–1690 cm⁻¹: C=O stretch (Amide I band). | Disappearance of the broad O-H stretch of the carboxylic acid (2500–3000 cm⁻¹) indicates successful coupling. |
| LC-MS (ESI+) | [M+H]⁺ = 156.2 | Single peak purity >95% required for biological assays. |
Applications in Drug Discovery
The 2,5-dimethylthiophene-3-carboxamide motif is not merely a linker; it is a pharmacophore that imparts specific steric and electronic properties.
Influenza Virus Fusion Inhibitors
Recent studies (e.g., N-[(thiophen-3-yl)methyl]benzamides) utilize this scaffold to target the Hemagglutinin (HA) stem region.
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Mechanism: The 2,5-dimethyl substitution creates a hydrophobic bulk that fits into the conserved hydrophobic pocket of the HA trimer, preventing the low-pH induced conformational change required for viral fusion.
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Key Analog: VF-57a (a derivative) shows EC₅₀ values of ~0.8 µM against H1N1.[5][6][7][8]
Kinase Inhibition
The thiophene carboxamide serves as a bioisostere for benzamides in kinase inhibitors.
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Advantage: The sulfur atom in the ring alters the electron density of the carbonyl oxygen, potentially strengthening hydrogen bonds with the kinase hinge region compared to a phenyl ring.
Safety & Handling (SDS Summary)
Hazard Classification:
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Acute Toxicity: Category 4 (Oral).
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Skin/Eye Irritation: Category 2.
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Specific Target Organ Toxicity: Respiratory irritation (Single exposure).
Handling Protocols:
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PPE: Wear nitrile gloves and safety goggles. Use a fume hood, especially during the acid chloride generation step (SO₂ and HCl evolution).
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Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Thiophene derivatives can darken upon prolonged exposure to light and air.
References
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Synthesis of Thiophene-3-Carboxamides: Journal of Medicinal Chemistry. "N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins." (2025).[5][6][7]
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Parent Acid Data: PubChem Compound Summary for CID 2762759, 2,5-Dimethylthiophene-3-carboxylic acid.
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Gewald Reaction & Derivatives: Journal of Heterocyclic Chemistry. "Synthesis and reactions of 2-amino-thiophene-3-carboxamides."
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Antiviral Activity: BioRxiv. "N-[(Thiophen-3-yl)methyl]benzamides as Influenza Virus Fusion Inhibitors." (2025).[5][6][7]
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General Thiophene Synthesis: Chemical Reviews. "The Chemistry of Thiophenes."
Sources
- 1. 26421-44-3 | 2,5-Dimethylthiophene-3-carbaldehyde | Aldehydes | Ambeed.com [ambeed.com]
- 2. rsc.org [rsc.org]
- 3. iajpr.com [iajpr.com]
- 4. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-[(Thiophen-3-yl)methyl]benzamides as Influenza Virus Fusion Inhibitors Acting on H1 and H5 Hemagglutinins | bioRxiv [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins - PMC [pmc.ncbi.nlm.nih.gov]
